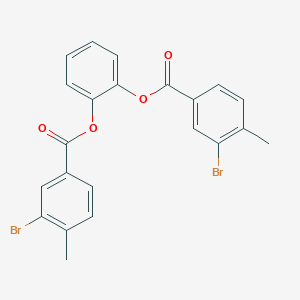
Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-hydroxyphenyl 3-bromo-4-methylbenzoate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or amines.
科学的研究の応用
2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-BROMO-4-[(3-METHYLBENZOYL)OXY]PHENYL 3-METHYLBENZOATE: Similar structure but with different substituents.
4-BROMO-2-(2-(3-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE: Contains a carbohydrazonoyl group instead of an ester linkage.
Uniqueness
2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is unique due to its specific arrangement of bromine and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C22H16Br2O4 |
|---|---|
分子量 |
504.2 g/mol |
IUPAC名 |
[2-(3-bromo-4-methylbenzoyl)oxyphenyl] 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C22H16Br2O4/c1-13-7-9-15(11-17(13)23)21(25)27-19-5-3-4-6-20(19)28-22(26)16-10-8-14(2)18(24)12-16/h3-12H,1-2H3 |
InChIキー |
YSWVIOWUNFPLLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10888842.png)
![N-{(1Z)-3-oxo-1-(thiophen-2-yl)-3-[(3,4,5-trimethoxybenzyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B10888849.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10888856.png)
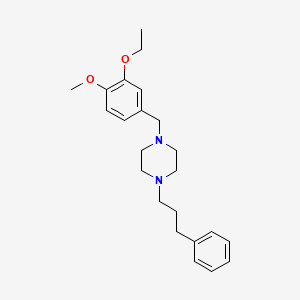
methanone](/img/structure/B10888870.png)
![N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888872.png)
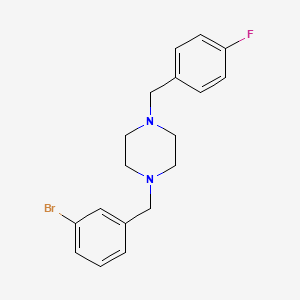
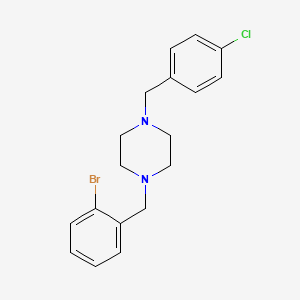
![N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10888884.png)
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
![1,1'-Propane-2,2-diylbis[3,5-dibromo-4-(2,4-dinitrophenoxy)benzene]](/img/structure/B10888895.png)
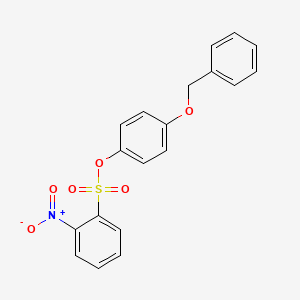
![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)
![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)
